molecular formula C15H11NO B12863405 (2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile

(2'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile

Cat. No.: B12863405
M. Wt: 221.25 g/mol
InChI Key: ABGUSLXPYCCWDR-UHFFFAOYSA-N
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Description

(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile is an organic compound characterized by the presence of a formyl group and an acetonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile typically involves the reaction of 4-bromo-2’-formylbiphenyl with acetonitrile in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography . Another method involves the use of palladium-catalyzed coupling reactions to form the biphenyl structure, followed by formylation and nitrile formation steps .

Industrial Production Methods

Industrial production of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo hydrolysis or reduction. These reactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2’-Formyl[1,1’-biphenyl]-4-yl)acetonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications .

Properties

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-[4-(2-formylphenyl)phenyl]acetonitrile

InChI

InChI=1S/C15H11NO/c16-10-9-12-5-7-13(8-6-12)15-4-2-1-3-14(15)11-17/h1-8,11H,9H2

InChI Key

ABGUSLXPYCCWDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)CC#N

Origin of Product

United States

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